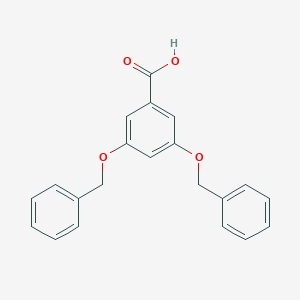

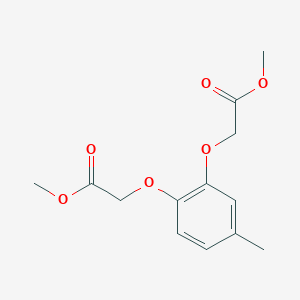

4-Methylcatecholdimethylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

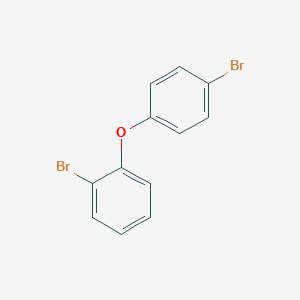

4-Methylcatecholdimethylacetate (MCDA) is a chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.26 . It is used for research and development purposes .

Synthesis Analysis

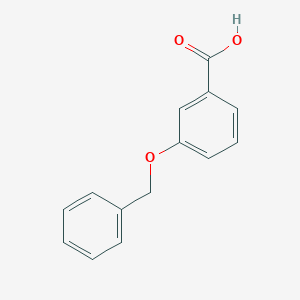

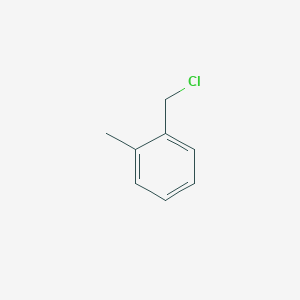

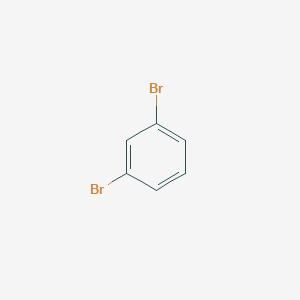

The synthesis of 4-Methylcatecholdimethylacetate (MCDA) involves the Williamson reaction, where potassium iodide (KI) is used as a catalyst . The addition of an appropriate amount of KI can significantly increase the product yield due to the generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate . The yield of MCDA can be increased from 78.5% to 95.4% by the addition of an appropriate amount of KI .Molecular Structure Analysis

The molecular structure of 4-Methylcatecholdimethylacetate is represented by the formula C13H16O6 . The compound has a density of 1.2±0.1 g/cm3 .Physical And Chemical Properties Analysis

4-Methylcatecholdimethylacetate has a molecular weight of 268.26 and a molecular formula of C13H16O6 . It has a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 354.2±32.0 °C at 760 mmHg and a melting point of 49-53ºC .Applications De Recherche Scientifique

Synthesis of Fragrant Compounds

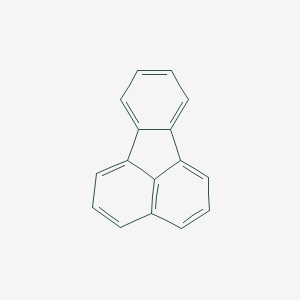

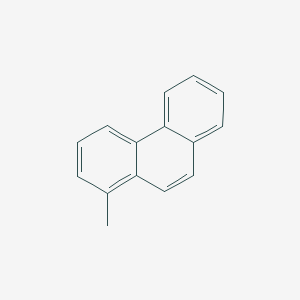

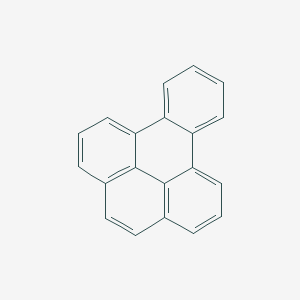

“4-Methylcatecholdimethylacetate” (MCDA) is used in the synthesis of the fragrant compound Calone 1951® . The synthesis process involves three successive reactions: the Williamson reaction, Dieckmann condensation, and hydrolysis-decarboxylation reaction . The addition of an appropriate amount of KI as a catalyst in the Williamson reaction can significantly increase the product yield .

Biomimetic Design and Biomedical Applications

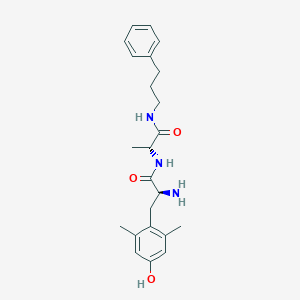

Catechol-functionalized hydrogels, which can be synthesized using catechol derivatives like “4-Methylcatecholdimethylacetate”, have been studied for their biomimetic design, adhesion mechanism, and potential biomedical applications . These hydrogels possess an interconnected porous network across various length scales from nano- to macroscopic dimensions and exhibit remarkable structure-derived properties, including high surface area, an accommodating matrix, inherent flexibility, controllable mechanical strength, and excellent biocompatibility .

Activation of Signal Transduction Pathways

According to a patent, “4-Methylcatecholdimethylacetate” can stimulate the phosphoinositol-3-kinase/AKT and the Nrf2-ARE signal transduction pathway, thereby activating the expression of the heme oxygenase .

Safety and Hazards

The safety data sheet for 4-Methylcatecholdimethylacetate suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Mécanisme D'action

Target of Action

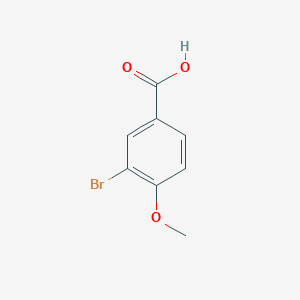

It is used as a reactant in the preparation of benzodioxepinones , which are useful as odorant agents for perfumes .

Mode of Action

It is known that the compound is used in the synthesis of benzodioxepinones . The synthesis of 4-Methylcatecholdimethylacetate involves the Williamson reaction, where the addition of an appropriate amount of KI can significantly increase the product yield due to the generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of benzodioxepinones , which may influence various biochemical pathways related to odor perception.

Result of Action

It is known that the compound is used in the synthesis of benzodioxepinones , which are useful as odorant agents for perfumes . Therefore, it can be inferred that the compound may have an impact on olfactory receptors and influence odor perception.

Propriétés

IUPAC Name |

methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCGXCFQGBLZHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169811 |

Source

|

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylcatecholdimethylacetate | |

CAS RN |

52589-39-6 |

Source

|

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.